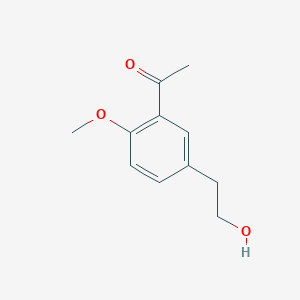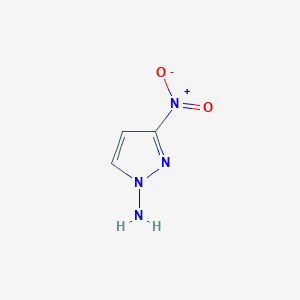![molecular formula C7H8O4 B124299 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 146400-14-8](/img/structure/B124299.png)
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, also known as MOHA, is a bicyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. MOHA is a carboxylic acid derivative of norbornanone, which is a bicyclic ketone. The synthesis of MOHA involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone. MOHA has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular processes. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell growth.
Effets Biochimiques Et Physiologiques
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, such as antibacterial, antifungal, and antitumor activities. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, such as its high purity and stability. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is also readily available and can be synthesized in large quantities. However, 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, such as its low solubility in water, which can make it difficult to use in biological assays. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. One direction is the synthesis and evaluation of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives, which can provide insights into their potential therapeutic applications. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be used as a template for the synthesis of novel compounds with unique chemical structures and biological activities. Additionally, the development of new synthetic methods for 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives can facilitate their use in scientific research.
Méthodes De Synthèse
The synthesis of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, which forms a bicyclic intermediate that is subsequently hydrolyzed to form 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. The yield of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
Applications De Recherche Scientifique
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research. One of the potential applications of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is as a building block for the synthesis of novel compounds with biological activity. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be modified to introduce functional groups that can interact with biological targets, such as enzymes and receptors. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities.
Propriétés
Numéro CAS |
146400-14-8 |
|---|---|
Nom du produit |
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
6-methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-2-11-6(10)7(3,4)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
Clé InChI |
ROHGIGWSIUKFCD-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
SMILES canonique |
CC1C2C1(C(=O)OC2)C(=O)O |
Synonymes |
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,6-methyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



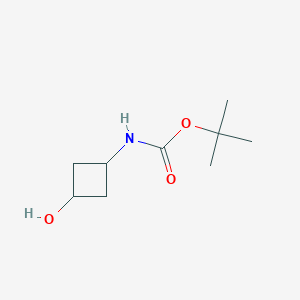
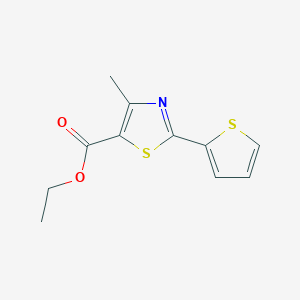
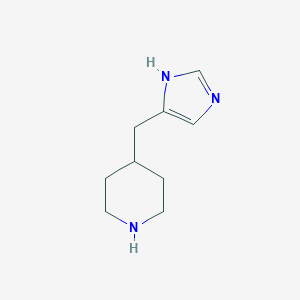
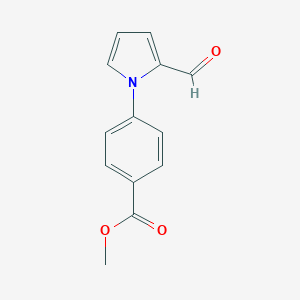
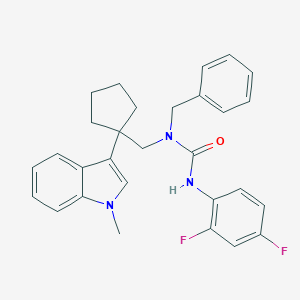
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
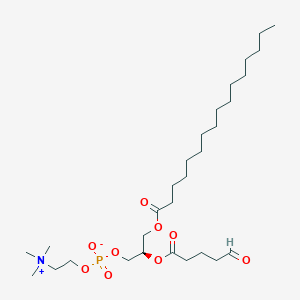
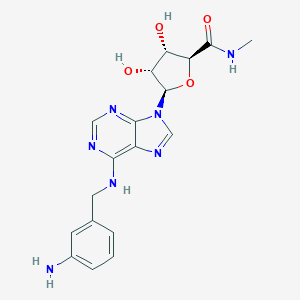
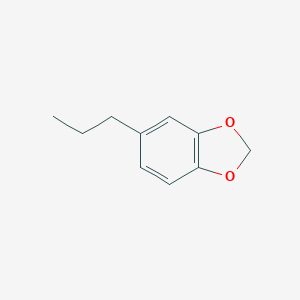
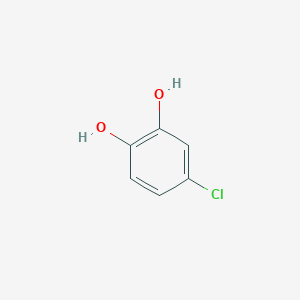
![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
